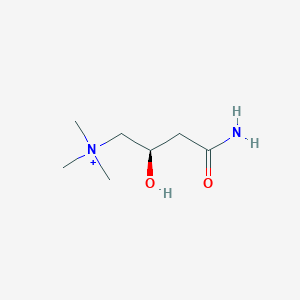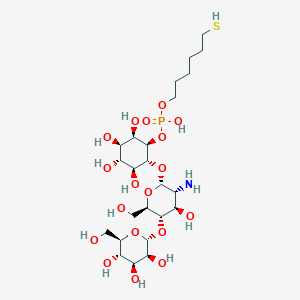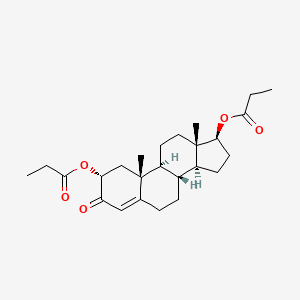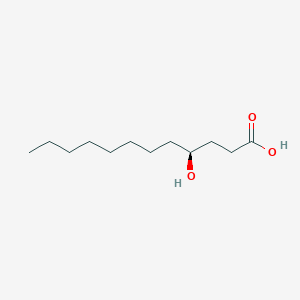
(S)-4-hydroxylauric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-hydroxylauric acid is an optically active form of 4-hydroxylauric acid having (S)-configuration. It is an enantiomer of a (R)-4-hydroxylauric acid.
Aplicaciones Científicas De Investigación
Pharmacokinetics and Biological Activities : A study by Pei, K., Ou, J., Huang, J., & Ou, S. (2016) discusses p-Coumaric acid (4-hydroxycinnamic acid), which is related to (S)-4-hydroxylauric acid. This compound exhibits a range of biological activities, including antioxidant, anti-cancer, antimicrobial, antivirus, anti-inflammatory, and other properties. It serves as a precursor to other phenolic compounds and is found in free or conjugated form in plants (Pei et al., 2016).
Methane-based Biosynthesis : Nguyen, T. H. T., & Lee, E. (2021) reconstructed a biosynthetic pathway in Methylosinus trichosporium OB3b for the synthesis of 4-Hydroxybutyric acid (4-HB) from methane. This study highlights the potential for microbial synthesis of value-added compounds like 4-HB, which is structurally related to (S)-4-hydroxylauric acid, from environmentally sustainable sources (Nguyen & Lee, 2021).
Analysis in Plant-Based Products : Ferreira, P. S., Victorelli, F., Fonseca-Santos, B., & Chorilli, M. (2019) reviewed the analytical methods for p-Coumaric acid (p-CA), also known as 4-hydroxycinnamic acid. This research is significant for understanding the quantification and analysis of similar hydroxycinnamic acids, which can inform studies on (S)-4-hydroxylauric acid (Ferreira et al., 2019).
Versatility in Bioproducts Synthesis : Wang, S., Bilal, M., Hu, H., Wang, W., & Zhang, X. (2018) discussed 4-Hydroxybenzoic acid (4-HBA), which like (S)-4-hydroxylauric acid, is an intermediate for several value-added bioproducts. The study highlights the use of synthetic biology and metabolic engineering for the biosynthesis of 4-HBA and its derived compounds (Wang et al., 2018).
Applications in Microbial Production : Zhou, Q., Chen, J., & Chen, G. (2012) explored the use of high-efficiency promoters in microbial production of 4-hydroxybutyric acid (4HB), a compound related to (S)-4-hydroxylauric acid. This study presents techniques for enhancing the biosynthesis of such compounds (Zhou et al., 2012).
Propiedades
Fórmula molecular |
C12H24O3 |
|---|---|
Peso molecular |
216.32 g/mol |
Nombre IUPAC |
(4S)-4-hydroxydodecanoic acid |
InChI |
InChI=1S/C12H24O3/c1-2-3-4-5-6-7-8-11(13)9-10-12(14)15/h11,13H,2-10H2,1H3,(H,14,15)/t11-/m0/s1 |
Clave InChI |
UZNDHCZORMBARB-NSHDSACASA-N |
SMILES isomérico |
CCCCCCCC[C@@H](CCC(=O)O)O |
SMILES canónico |
CCCCCCCCC(CCC(=O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(6S,8R,9S,17R,23R)-2,6,9,30-tetrahydroxy-8-[(2S,5S,6R)-5-[(2S,4R,5R,6R)-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-23-methyl-11,14,16,24-tetraoxa-27-azaoctacyclo[15.14.1.03,12.05,10.013,32.019,31.021,29.023,27]dotriaconta-1(32),2,5(10),12,19,21(29),30-heptaene-4,28-dione](/img/structure/B1243980.png)




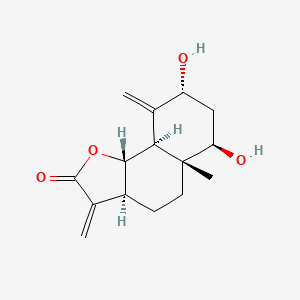
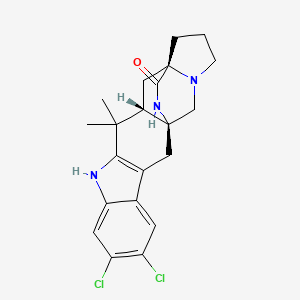
![1-[3-(4-Octylphenoxy)-2-oxopropyl]indole-5-carboxylic acid](/img/structure/B1243993.png)
